3-Aminobenzanthrone

描述

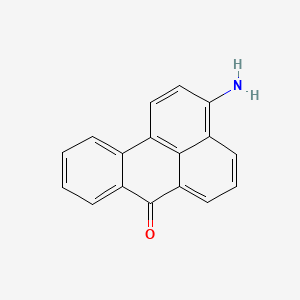

3-Aminobenzanthrone: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of benzanthrone, where an amino group is attached to the third position of the benzanthrone structure. This compound is known for its mutagenic properties and is a significant metabolite of 3-nitrobenzanthrone, a potent environmental pollutant found in diesel exhaust and urban air pollution .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminobenzanthrone can be synthesized through the reduction of 3-nitrobenzanthrone. The reduction process typically involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 3-Aminobenzanthrone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can lead to the formation of reduced analogues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of reduced analogues with enhanced luminescent properties.

Substitution: Formation of Schiff bases and other substituted derivatives.

科学研究应用

Genotoxicity Studies

Mutagenicity Assessment

3-Aminobenzanthrone has been extensively studied for its mutagenic effects. Research indicates that 3-ABA exhibits mutagenicity towards various strains of Salmonella typhimurium in vitro, particularly when activated by a mammalian metabolic system. It has been shown to induce significant DNA damage in vivo, affecting organs such as the liver and lungs .

DNA Adduct Formation

The compound forms DNA adducts upon metabolic activation, which can lead to mutations. Studies have demonstrated that 3-ABA enhances the formation of DNA adducts when incubated with microsomes from treated rats, indicating its potential role in increasing the carcinogenicity of related compounds . This property makes it a valuable tool in cancer research and toxicology.

Bioimaging Applications

Fluorescent Probes

this compound derivatives are being explored as fluorescent probes for bioimaging applications. They can be utilized to visualize biological structures and processes due to their photophysical properties, including strong fluorescence and stability . These compounds have been effectively used to identify parasitic organisms and plant tissues through advanced imaging techniques like confocal laser scanning microscopy.

Detection of Amyloid Fibrils

Another notable application of 3-ABA derivatives is in the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. The ability of these compounds to selectively bind to amyloid structures allows researchers to study disease mechanisms and potential therapeutic interventions .

Material Science Applications

Liquid Crystal Displays and Polymer Materials

The unique optical properties of 3-ABA derivatives make them suitable for applications in liquid crystal displays (LCDs) and polymeric materials. The compounds can be engineered to enhance the performance characteristics of these materials, contributing to advancements in display technology .

Nonlinear Optical Properties

Recent studies have highlighted the nonlinear optical properties of certain 3-ABA derivatives, making them potential candidates for applications in laser technology and optical communications. This aspect is particularly relevant for developing new materials with enhanced optical functionalities .

Summary Table of Applications

作用机制

The mechanism of action of 3-aminobenzanthrone involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which play a crucial role in its activation . The formation of reactive oxygen species (ROS) and subsequent oxidative stress are also significant aspects of its mechanism of action .

相似化合物的比较

3-Nitrobenzanthrone: A potent mutagen and carcinogen, it is the parent compound from which 3-aminobenzanthrone is derived.

Benzanthrone: The parent structure of this compound, known for its use in dye manufacturing.

Other Aminobenzanthrones: Various derivatives with different substituents on the benzanthrone structure, each exhibiting unique properties and applications.

Uniqueness: this compound is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. Its role as a metabolite of 3-nitrobenzanthrone and its involvement in environmental pollution studies further highlight its significance .

生物活性

3-Aminobenzanthrone (3-ABA) is a compound of significant interest due to its biological activities, particularly its genotoxic and mutagenic properties. This article provides a comprehensive overview of the biological activity of 3-ABA, including its mechanisms of action, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

This compound is an aromatic amine derived from benzanthrone. Its chemical structure allows it to interact with various biological macromolecules, leading to diverse biological effects. The compound can form DNA adducts, which are critical in understanding its mutagenic potential.

Genotoxicity and Mutagenicity

Research indicates that 3-ABA exhibits genotoxic properties, primarily through the formation of DNA adducts. These adducts result from the metabolic activation of 3-ABA into reactive intermediates, particularly N-hydroxy-3-aminobenzanthrone. This intermediate has been shown to bind to DNA, leading to mutations.

Key Findings:

- Mutagenic Activity : In studies using FE1 cells, 3-ABA demonstrated a dose-dependent increase in mutant frequency (MF) in liver and bone marrow tissues, although it was less potent than its nitro derivative, 3-nitrobenzanthrone (3-NBA) .

- DNA Adduct Formation : The highest levels of DNA adducts were detected in liver tissue, with significant levels also found in bone marrow .

Metabolic Activation

The metabolic pathways of 3-ABA involve various enzymes, notably cytochrome P450 (CYP) enzymes such as CYP1A1 and CYP1A2. These enzymes facilitate the bioactivation of 3-ABA into its reactive forms. Additionally, N-acetyltransferases (NATs) and sulfotransferases (SULTs) play roles in further metabolism .

Table 1: Enzymatic Activation Pathways of this compound

| Enzyme Type | Enzyme Name | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A1 | Bioactivation to reactive metabolites |

| Cytochrome P450 | CYP1A2 | Bioactivation to reactive metabolites |

| N-acetyltransferase | NAT1/NAT2 | Further metabolism of reactive forms |

| Sulfotransferase | SULT1A1/SULT1A2 | Conjugation reactions |

Biological Activities Beyond Genotoxicity

In addition to its genotoxic effects, 3-ABA exhibits several other biological activities:

- Antioxidant Activity : Some derivatives of 3-ABA have shown potential as antioxidants, which could mitigate oxidative stress in cells .

- Antibacterial and Antifungal Properties : Studies have indicated that certain derivatives possess antibacterial and antifungal activities, suggesting potential therapeutic applications .

- Antitumor Activity : Preliminary research suggests that 3-ABA may have antitumor properties, although mechanisms remain to be fully elucidated .

Case Study 1: In Vivo Studies in Rodents

In vivo experiments involving intraperitoneal administration of 3-ABA to rats demonstrated increased levels of DNA adducts and induction of xenobiotic-metabolizing enzymes. The study highlighted the compound's ability to induce NQO1 and CYP1A enzymes significantly .

Case Study 2: Human Cell Line Studies

Human cell line studies have shown that exposure to N-hydroxy-3-aminobenzanthrone results in significant DNA damage. These findings underscore the relevance of studying 3-ABA's effects on human health and its potential role as a carcinogen .

属性

IUPAC Name |

3-aminobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPXRBDYCANCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928673 | |

| Record name | 3-Amino-7H-benzo[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-80-9 | |

| Record name | 3-Aminobenzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13456-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7H-benzo[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。